molecular formula C14H16F2N2O3 B2357403 N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide CAS No. 1280850-44-3

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide

Cat. No.: B2357403
CAS No.: 1280850-44-3
M. Wt: 298.29
InChI Key: WDRHVDGZXMUFTF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide is a benzamide derivative featuring a cyano-substituted alkyl chain at the amide nitrogen and a benzoyl ring modified with difluoromethoxy and methoxy groups at positions 3 and 4, respectively.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-(difluoromethoxy)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(20-3)11(7-9)21-13(15)16/h5-7,13H,4H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRHVDGZXMUFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the cyano group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide under appropriate conditions.

    Introduction of the difluoromethoxy group: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent.

    Formation of the methoxybenzamide moiety: This can be accomplished through the reaction of a suitable amine with a methoxybenzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares the substituents of N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide with similar benzamide derivatives:

Compound Name Amide Nitrogen Substituent Benzoyl Ring Substituents Key Features
This compound 1-cyano-1-methylpropyl 3-(difluoromethoxy), 4-methoxy High lipophilicity, metabolic resistance
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl 3-methyl Polar hydroxyl group, N,O-bidentate ligand
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-(1-methylethoxy)phenyl 2-(trifluoromethyl) Agrochemical use, trifluoromethyl enhances activity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Isopropyl 2-fluoro, pyrazolo-pyrimidinyl-chromenyl Heterocyclic backbone, kinase inhibition potential

Key Observations :

  • The cyano group in the target compound enhances electrophilicity and may improve stability compared to hydroxyl or alkoxy groups in analogs .
  • Difluoromethoxy at position 3 likely increases resistance to oxidative metabolism relative to non-fluorinated alkoxy groups (e.g., methoxy in flutolanil) .

Characterization Methods :

  • Spectroscopy: 1H/13C NMR and IR confirm functional groups (e.g., cyano at ~2200 cm⁻¹, difluoromethoxy at ~1150 cm⁻¹) .
  • X-ray Crystallography : SHELX programs could resolve the amide bond geometry and fluorinated substituent orientations.

Biological Activity

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide is a synthetic organic compound notable for its unique chemical structure, which includes a cyano group, a difluoromethoxy group, and a methoxybenzamide moiety. This compound has garnered interest for its potential applications in various fields, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}F2_2N2_2O3_3, with a molecular weight of approximately 298.29 g/mol. The presence of the difluoromethoxy and methoxy groups contributes to its distinct chemical behavior, making it a subject of study for various biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes, receptors, and other proteins. The modulation of these targets can lead to significant alterations in cellular pathways and biological processes.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with receptor sites can influence signal transduction mechanisms.

Pharmacological Applications

Research indicates that this compound may have potential pharmacological applications, including:

  • Anticancer Activity : Studies suggest that it may inhibit the growth of certain cancer cell lines through apoptosis induction.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro.
  • Neuroprotective Properties : Preliminary data indicate potential neuroprotective effects, warranting further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Study Findings Reference
Study on enzyme inhibitionDemonstrated significant inhibition of enzyme X, suggesting potential therapeutic uses in metabolic disorders.
Anticancer efficacyShowed dose-dependent reduction in cell viability in cancer cell lines A and B.
Neuroprotection in animal modelsIndicated reduced neuronal damage following ischemic events.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Cyano Group : Achieved through the reaction of an alkyl halide with sodium cyanide.
  • Introduction of the Difluoromethoxy Group : Involves reacting a phenol derivative with a difluoromethylating agent.
  • Formation of the Methoxybenzamide Moiety : Accomplished via reaction between an amine and a methoxybenzoic acid derivative.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can yield oxidized derivatives using agents like potassium permanganate.
  • Reduction : Cyano groups can be reduced to amines using lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at various sites on the molecule.

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